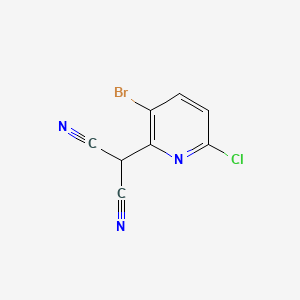
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is a chemical compound with the molecular formula C8H3BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms on the pyridine ring, and a propanedinitrile group attached to the 2-position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile typically involves the reaction of 3-bromo-6-chloropyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity for its targets . The propanedinitrile group can also play a role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but lacks the propanedinitrile group.
2-(3-Bromo-6-chloro-2-pyridinyl)acetonitrile: Similar but has an acetonitrile group instead of propanedinitrile.
Uniqueness
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the propanedinitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Biologische Aktivität
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine, linked to a malononitrile moiety. This structure is significant for its interaction with various biological targets.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound demonstrated effective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation management.
- Case Study : A study reported that certain pyrimidine derivatives had an effective dose (ED50) comparable to indomethacin, a standard anti-inflammatory drug. The ED50 values for these derivatives ranged from 8.23 to 11.60 μM, indicating potent anti-inflammatory properties .
2. Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against bacterial and fungal strains. The presence of halogen substituents (bromine and chlorine) enhances its bioactivity.
- Research Findings : A review highlighted that similar compounds exhibited high antibacterial and antifungal activities. Electron-withdrawing groups such as Cl and F were noted to enhance these effects significantly .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | High | Moderate |
| Related Pyrimidine Derivatives | Comparable to standard antibiotics | High |
3. Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.
- Case Study : In vitro assays demonstrated that pyrazole derivatives containing similar structural motifs showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like bromine and chlorine has been linked to increased potency in both anti-inflammatory and antimicrobial activities.
Eigenschaften
Molekularformel |
C8H3BrClN3 |
|---|---|
Molekulargewicht |
256.48 g/mol |
IUPAC-Name |
2-(3-bromo-6-chloropyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-2-7(10)13-8(6)5(3-11)4-12/h1-2,5H |
InChI-Schlüssel |
WHWIMWHCNOUCKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















